molecular formula C30H22ClFN2O3 B11431658 N-[(4-Chlorophenyl)methyl]-4-{[(2Z)-4-[(3-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide

N-[(4-Chlorophenyl)methyl]-4-{[(2Z)-4-[(3-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide

Cat. No.: B11431658
M. Wt: 513.0 g/mol
InChI Key: LQFYDFMZVYCZKO-QRQIAZFYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-4-{[(2Z)-4-[(3-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core with multiple substituents, including a chlorophenyl group, a fluorophenyl group, and a benzoxazinylidene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-4-{[(2Z)-4-[(3-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-chlorobenzylamine with 4-formylbenzoic acid under acidic conditions to form the intermediate benzamide.

    Introduction of the Benzoxazinylidene Moiety: The intermediate benzamide is then reacted with 3-fluorobenzylamine and 2-hydroxybenzaldehyde in the presence of a base to form the benzoxazinylidene ring system.

    Final Assembly: The final step involves the condensation of the benzoxazinylidene intermediate with the benzamide core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-4-{[(2Z)-4-[(3-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-4-{[(2Z)-4-[(3-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-{[(2Z)-4-[(3-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structural features allow it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-Chlorophenyl)methyl]-4-{[(2Z)-4-[(3-chlorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide
  • **N-[(4-Fluorophenyl)methyl]-4-{[(2Z)-4-[(3-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide

Uniqueness

N-[(4-Chlorophenyl)methyl]-4-{[(2Z)-4-[(3-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H22ClFN2O3

Molecular Weight

513.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(Z)-[4-[(3-fluorophenyl)methyl]-3-oxo-1,4-benzoxazin-2-ylidene]methyl]benzamide

InChI

InChI=1S/C30H22ClFN2O3/c31-24-14-10-21(11-15-24)18-33-29(35)23-12-8-20(9-13-23)17-28-30(36)34(19-22-4-3-5-25(32)16-22)26-6-1-2-7-27(26)37-28/h1-17H,18-19H2,(H,33,35)/b28-17-

InChI Key

LQFYDFMZVYCZKO-QRQIAZFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C(=O)/C(=C/C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)/O2)CC5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)O2)CC5=CC(=CC=C5)F

Origin of Product

United States

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